molecular formula C12H17NO2 B1315902 [4-(Diethylamino)phenyl]acetic acid CAS No. 27864-28-4

[4-(Diethylamino)phenyl]acetic acid

Cat. No. B1315902
CAS RN: 27864-28-4
M. Wt: 207.27 g/mol
InChI Key: OILWYHDLQFTXAM-UHFFFAOYSA-N
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Description

“[4-(Diethylamino)phenyl]acetic acid” is an organic compound that contains a phenyl functional group and a carboxylic acid functional group . It’s a white solid with a disagreeable odor .


Molecular Structure Analysis

The molecular structure of “[4-(Diethylamino)phenyl]acetic acid” consists of a phenyl ring attached to an acetic acid group with a diethylamino substituent at the para position . The molecular formula is C10H13NO2 .


Chemical Reactions Analysis

Amines, such as “[4-(Diethylamino)phenyl]acetic acid”, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

“[4-(Diethylamino)phenyl]acetic acid” is a white solid . It has a molecular weight of 179.22 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Polymer Research: Synthesis of Polyimides

A novel aromatic diamine monomer containing diethylaminophenyl groups has been synthesized and used to prepare a series of polyimides . These polymers exhibit high thermal stability , good solubility in polar solvents, and excellent hydrophobic properties . Such materials are crucial for applications in microelectronics , optoelectronics , aerospace , and automotive industries .

Medicinal Chemistry: Coumarin Derivatives Synthesis

Coumarin derivatives, synthesized using compounds like 4-diethylamino-2-hydroxybenzaldehyde, have significant biological importance . They show a range of biological activities such as antiviral , antibacterial , anticoagulant , and anticancer properties. These derivatives are also used as optical brighteners , photosensitizers , and fluorescent dyes in various industries.

Pharmacology: Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized from compounds related to diethylaminophenyl acetic acid, have diverse biological and clinical applications . They are known for their antiviral , anti-inflammatory , anticancer , anti-HIV , and antioxidant activities. This makes them valuable in the development of new therapeutic drugs.

Organic Synthesis: One-Pot Synthesis Methods

The compound is used in one-pot synthesis methods to create complex molecules efficiently . This approach is advantageous in synthesizing pharmaceuticals and pesticides, reducing the number of steps and simplifying purification processes.

Material Science: Hydrophobic Surface Coatings

The diethylaminophenyl group contributes to the hydrophobic nature of surfaces . This property is essential for creating water-repellent coatings on various materials, which can be applied in consumer goods , textiles , and protective gear .

Biochemistry: Plant Hormone Research

Related indole compounds are crucial in plant biology as they form the basis of plant hormones like indole-3-acetic acid . Understanding these compounds can lead to advancements in agriculture , horticulture , and environmental science .

properties

IUPAC Name

2-[4-(diethylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-13(4-2)11-7-5-10(6-8-11)9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILWYHDLQFTXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574589
Record name [4-(Diethylamino)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Diethylamino)phenyl]acetic acid

CAS RN

27864-28-4
Record name [4-(Diethylamino)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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